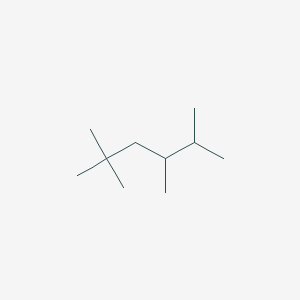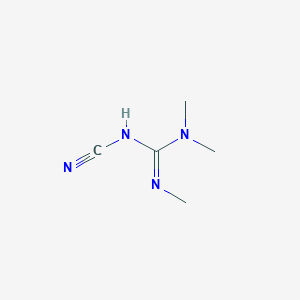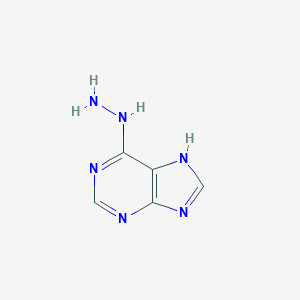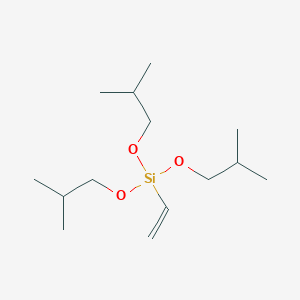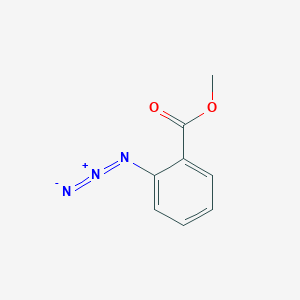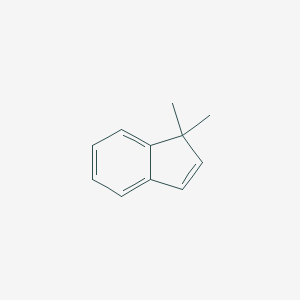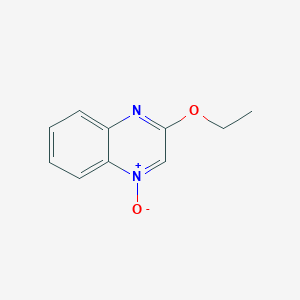
3-Ethoxy-1-oxidoquinoxalin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-oxidoquinoxalin-1-ium, also known as EOQ, is a heterocyclic compound that has been used in scientific research for various purposes. It is a quinoxaline derivative that has a positive charge on its nitrogen atom. EOQ has been found to have a wide range of applications in the field of biochemistry and physiology due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-oxidoquinoxalin-1-ium is not well understood, but it is believed to act as an electron acceptor due to the positive charge on its nitrogen atom. This property makes it useful in organic solar cells and as a catalyst in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-1-oxidoquinoxalin-1-ium has been found to have a low toxicity and is not known to have any significant physiological effects. However, it has been found to have antioxidant properties and has been shown to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-1-oxidoquinoxalin-1-ium has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various scientific research fields. However, its use is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-Ethoxy-1-oxidoquinoxalin-1-ium. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Additionally, it may be possible to modify the structure of 3-Ethoxy-1-oxidoquinoxalin-1-ium to improve its solubility and expand its range of applications. Finally, 3-Ethoxy-1-oxidoquinoxalin-1-ium may have potential as a therapeutic agent due to its antioxidant properties, and further research in this area may be warranted.
Métodos De Síntesis
3-Ethoxy-1-oxidoquinoxalin-1-ium can be synthesized by the reaction of ethoxyamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization to obtain pure 3-Ethoxy-1-oxidoquinoxalin-1-ium. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-oxidoquinoxalin-1-ium has been used in various scientific research applications due to its unique properties. It has been found to be an effective electron acceptor in organic solar cells, which can be used to generate renewable energy. 3-Ethoxy-1-oxidoquinoxalin-1-ium has also been used as a fluorescent probe to study the binding of proteins and DNA. Additionally, it has been used as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
18916-48-8 |
|---|---|
Nombre del producto |
3-Ethoxy-1-oxidoquinoxalin-1-ium |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
3-ethoxy-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10-7-12(13)9-6-4-3-5-8(9)11-10/h3-7H,2H2,1H3 |
Clave InChI |
RCEGKWYQPVKLPM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |
SMILES canónico |
CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







